molecular formula C22H26N4O B6636666 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide

Cat. No. B6636666
M. Wt: 362.5 g/mol
InChI Key: VUAZULNHCOPTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide, also known as AZD-9291, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) in cancer cells. It was first synthesized by AstraZeneca and is currently being investigated for its potential use in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide works by selectively targeting the mutated form of the EGFR protein, which is commonly found in NSCLC. It binds to the protein and inhibits its activity, which in turn leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide have been extensively studied in preclinical and clinical studies. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as induce apoptosis (cell death) in cancer cells. In addition, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in lab experiments is its specificity for the mutated form of the EGFR protein, which allows for selective targeting of cancer cells. In addition, its low toxicity in normal cells makes it a promising candidate for combination therapy with other cancer treatments. However, one limitation of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide is its potential for the development of resistance in cancer cells over time.

Future Directions

There are several potential future directions for the development and use of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in cancer treatment. One possible direction is the investigation of its use in combination with other targeted therapies, such as immunotherapy or PARP inhibitors. Another direction is the development of more potent and selective EGFR inhibitors that can overcome resistance to 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide. Finally, the use of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in other types of cancer, such as breast cancer or colorectal cancer, is also an area of ongoing research.

Synthesis Methods

The synthesis of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-(dimethylamino)pyridine with 1-(azepan-1-yl)propan-2-amine to form 2-(azepan-1-yl)pyridine-4-bromide. This is then reacted with 2-(1H-indol-3-yl)ethylamine to form the final product, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide.

Scientific Research Applications

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c27-22(24-12-10-18-16-25-20-8-4-3-7-19(18)20)17-9-11-23-21(15-17)26-13-5-1-2-6-14-26/h3-4,7-9,11,15-16,25H,1-2,5-6,10,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAZULNHCOPTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide

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